molecular formula C14H11NO B026393 2-(2-phenylphenoxy)acetonitrile CAS No. 107624-44-2

2-(2-phenylphenoxy)acetonitrile

Cat. No.: B026393
CAS No.: 107624-44-2
M. Wt: 209.24 g/mol
InChI Key: FYVUHGKBSDJFNH-UHFFFAOYSA-N
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Description

(Biphenyl-2-yloxy)-acetonitrile is an organic compound with the molecular formula C14H11NO It consists of a biphenyl group attached to an acetonitrile moiety through an oxygen atom

Scientific Research Applications

(Biphenyl-2-yloxy)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This information was not found for “(Biphenyl-2-yloxy)-acetonitrile” in the search results .

Future Directions

The future directions in the research and application of biphenyl compounds could involve exploring their properties and potential uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Biphenyl-2-yloxy)-acetonitrile typically involves the reaction of 2-bromobiphenyl with sodium cyanide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of (Biphenyl-2-yloxy)-acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (Biphenyl-2-yloxy)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Biphenyl-2-carboxylic acid.

    Reduction: (Biphenyl-2-yloxy)-ethylamine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • (Biphenyl-4-yloxy)-acetonitrile
  • (Biphenyl-2-yloxy)-propionitrile
  • (Biphenyl-2-yloxy)-butyronitrile

Comparison: (Biphenyl-2-yloxy)-acetonitrile is unique due to the position of the oxygen and nitrile groups, which influence its reactivity and binding properties. Compared to (Biphenyl-4-yloxy)-acetonitrile, the 2-position attachment may result in different steric and electronic effects, impacting its chemical behavior and applications.

Properties

IUPAC Name

2-(2-phenylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVUHGKBSDJFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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